(Rac)-Cl-amidine

PAD Isozyme Selectivity Chemical Probe Validation Inflammation

(Rac)-Cl-amidine is the foundational pan-PAD inhibitor reference standard offering balanced, irreversible inhibition of PAD1 (IC₅₀ 0.8 μM), PAD3 (6.2 μM), and PAD4 (5.9 μM). Unlike PAD4-selective analogs (BB-Cl-amidine, GSK484), this racemic mixture enables simultaneous blockade of all three isozymes—critical for elucidating collective PAD contributions in NETosis, rheumatoid arthritis, lupus, IBD, and thrombosis models. Validated in DSS colitis (75–80 mg/kg) with rapid clearance (t₁/₂ ~15 min) for pulsatile inhibition and well-characterized kinetics (kinact/KI = 13,000 M⁻¹min⁻¹ for PAD4), it is the essential benchmark for characterizing next-generation PAD inhibitors.

Molecular Formula C14H19ClN4O2
Molecular Weight 310.78 g/mol
CAS No. 1965308-76-2
Cat. No. B3367803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Cl-amidine
CAS1965308-76-2
Synonymschloramidine
Cl-amidine
N-alpha-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide
N-BCl-I-OA cpd
Molecular FormulaC14H19ClN4O2
Molecular Weight310.78 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N
InChIInChI=1S/C14H19ClN4O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21)
InChIKeyBPWATVWOHQZVRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-Cl-amidine (CAS 1965308-76-2): A Broad-Spectrum Peptidyl Arginine Deiminase (PAD) Inhibitor for Inflammation and Oncology Research


(Rac)-Cl-amidine is an orally bioavailable, irreversible pan-PAD inhibitor that covalently modifies the active-site cysteine in PAD enzymes to block the citrullination of arginine residues [1]. It demonstrates a distinct isozyme inhibition profile with reported IC₅₀ values of 0.8 ± 0.3 μM for PAD1, 6.2 ± 1.0 μM for PAD3, and 5.9 ± 0.3 μM for PAD4, establishing a potency rank order of PAD1 > PAD4 > PAD3 [2]. As a racemic mixture, (Rac)-Cl-amidine serves as a foundational chemical probe for elucidating PAD-dependent pathways in neutrophil extracellular trap (NET) formation, autoimmune inflammation, and oncogenesis [1].

Why (Rac)-Cl-amidine Cannot Be Substituted with Second-Generation Analogs for Pan-PAD Pharmacological Studies


The PAD inhibitor family exhibits profound functional divergence despite structural similarities. While second-generation analogs like BB-Cl-amidine and GSK484 were engineered for enhanced PAD4 selectivity and improved metabolic stability, (Rac)-Cl-amidine maintains a distinct, well-characterized pan-inhibition fingerprint with relative potency favoring PAD1 [1]. Substituting (Rac)-Cl-amidine with BB-Cl-amidine introduces a 20-fold increase in cellular potency against PAD4 (EC₅₀ 8.8 µM vs >200 µM) and a ~7-fold longer in vivo half-life, fundamentally altering the temporal and isozyme-specific pharmacodynamic response [2]. For studies requiring simultaneous suppression of PAD1, PAD3, and PAD4 activity to model broad-spectrum deiminase blockade or to compare against isozyme-selective probes, (Rac)-Cl-amidine remains the benchmark pan-inhibitor reference compound.

(Rac)-Cl-amidine vs. Comparator PAD Inhibitors: Quantitative Differentiation Evidence for Procurement Decisions


Isozyme Selectivity Fingerprint: (Rac)-Cl-amidine vs. GSK484 and F-amidine

(Rac)-Cl-amidine exhibits a pan-PAD inhibition profile with highest potency against PAD1 (IC₅₀ = 0.8 ± 0.3 μM), distinguishing it from the PAD4-selective reversible inhibitor GSK484 and the pan-inhibitor F-amidine [1]. In direct comparative enzymatic assays, (Rac)-Cl-amidine shows 7.4-fold greater potency for PAD1 than for PAD4 (0.8 μM vs. 5.9 μM), whereas GSK484 is a highly selective PAD4 inhibitor with an IC₅₀ of 0.05–0.20 μM and negligible PAD1/3 activity [1]. F-amidine, a first-generation pan-inhibitor, exhibits significantly weaker overall potency with IC₅₀ values of 29.5 μM (PAD1), 350 μM (PAD3), and 21.6 μM (PAD4) [2].

PAD Isozyme Selectivity Chemical Probe Validation Inflammation

Cellular PAD4 Inhibition Potency: (Rac)-Cl-amidine vs. BB-Cl-amidine

In cellular assays measuring PAD4-dependent citrullination, BB-Cl-amidine exhibits a 20-fold increase in potency compared to (Rac)-Cl-amidine, with EC₅₀ values of 8.8 µM and >200 µM, respectively [1]. This pronounced difference stems from the C-terminal benzimidazole modification in BB-Cl-amidine, which limits proteolytic degradation of the C-terminal amide bond and enhances cellular accumulation [1]. Consequently, (Rac)-Cl-amidine requires substantially higher extracellular concentrations to achieve equivalent intracellular PAD4 target engagement.

Cellular PAD4 Activity NETosis Autoimmunity

In Vivo Half-Life and Systemic Exposure: (Rac)-Cl-amidine vs. BB-Cl-amidine

(Rac)-Cl-amidine is characterized by a very short in vivo half-life of approximately 15 minutes, which limits its systemic exposure following bolus administration [1]. In contrast, BB-Cl-amidine demonstrates a significantly extended half-life of 1.75 hours in mice, representing a 7-fold improvement in metabolic stability [1]. This pharmacokinetic disparity necessitates distinct dosing strategies: (Rac)-Cl-amidine requires either continuous delivery (e.g., drinking water or osmotic pumps) or frequent repeated injections to maintain target inhibition, whereas BB-Cl-amidine can achieve sustained exposure with less frequent dosing [2].

Pharmacokinetics In Vivo Dosing Metabolic Stability

PAD1 Selectivity and Cell Killing Efficacy: (Rac)-Cl-amidine vs. D-Cl-amidine

The D-enantiomer, D-Cl-amidine, was developed to improve pharmacokinetic properties and isozyme selectivity. While both (Rac)-Cl-amidine and D-Cl-amidine exhibit potent PAD1 inhibition, D-Cl-amidine demonstrates moderately improved pharmacokinetic parameters and is described as a highly selective PAD1 inhibitor [1]. In MDA-MB-231 triple-negative breast cancer cells, which express PAD1, (Rac)-Cl-amidine (as the L-enantiomer component) and D-Cl-amidine exhibit similar cell killing efficacy, indicating that the PAD1 inhibitory activity is the primary driver of cytotoxicity in this model [1]. However, D-Cl-amidine achieves detectable serum concentrations for up to 4 hours following a 2.5 mg/kg intravenous dose (~21 nM at 2 h, ~10 nM at 4 h), providing a modest pharmacokinetic advantage over the racemic mixture [2].

PAD1 Selectivity Triple-Negative Breast Cancer Apoptosis

In Vivo Efficacy in DSS-Induced Colitis: (Rac)-Cl-amidine Validated in Disease Models

(Rac)-Cl-amidine has been extensively validated in the dextran sulfate sodium (DSS) mouse model of acute colitis, demonstrating statistically significant suppression of disease severity [1]. In a standardized protocol where C57BL/6 mice received 2% DSS in drinking water, intraperitoneal administration of (Rac)-Cl-amidine at 80 mg/kg on days 0 and 5 resulted in attenuated body weight loss and reduced colonic tissue pathology scores compared to vehicle-treated controls (p<0.05) [1]. Additional studies confirm that (Rac)-Cl-amidine delivered at 75 mg/kg increases apoptosis of mesenteric lymph node inflammatory cells in DSS-treated mice, providing mechanistic insight into its anti-inflammatory effects [2].

Inflammatory Bowel Disease Colitis Preclinical Efficacy

Inhibition of Neutrophil Extracellular Trap (NET) Formation: (Rac)-Cl-amidine vs. GSK484

(Rac)-Cl-amidine effectively inhibits NET formation in multiple experimental contexts by blocking PAD4-mediated histone H3 citrullination, a prerequisite for chromatin decondensation during NETosis [1]. In a murine model of cerebral cavernous malformation (CCM), (Rac)-Cl-amidine treatment reduced lesion burden and attenuated immunothrombosis by suppressing NET formation [1]. While GSK484 is a more potent and selective PAD4 inhibitor (IC₅₀ ~0.05 µM) that also inhibits NETosis, (Rac)-Cl-amidine offers the advantage of simultaneously inhibiting PAD1 and PAD3, which may contribute to NET formation in specific disease contexts or neutrophil subpopulations [2].

NETosis Thrombosis Neuroinflammation

(Rac)-Cl-amidine: Optimal Research and Preclinical Application Scenarios Based on Quantitative Differentiation Evidence


Pan-PAD Pharmacological Profiling in Autoimmune and Inflammatory Disease Models

Given its balanced inhibition of PAD1, PAD3, and PAD4 with IC₅₀ values of 0.8, 6.2, and 5.9 μM respectively [1], (Rac)-Cl-amidine is the preferred chemical probe for studies requiring simultaneous blockade of multiple PAD isozymes. This scenario is particularly relevant for investigating the collective contribution of PADs to disease pathogenesis in models of rheumatoid arthritis, lupus, and inflammatory bowel disease, where the specific isozyme driving pathology may be unknown or where functional redundancy among PADs exists. The extensive in vivo validation of (Rac)-Cl-amidine in DSS colitis at 75–80 mg/kg provides a directly transferable protocol for inflammatory bowel disease research [1].

Benchmarking Novel PAD Inhibitors and Validating Isozyme-Selective Chemical Probes

As a well-characterized pan-PAD inhibitor with established enzyme kinetics (kinact/KI = 13,000 M⁻¹min⁻¹ for PAD4) and cellular efficacy thresholds (EC₅₀ >200 μM for PAD4-dependent citrullination) [2], (Rac)-Cl-amidine serves as an essential reference standard for benchmarking the potency and selectivity of next-generation PAD inhibitors. Investigators developing PAD1-selective inhibitors should use (Rac)-Cl-amidine to establish the baseline pan-inhibition phenotype, while those optimizing PAD4-selective compounds can quantify the fold-selectivity improvement over the racemic mixture [2].

Acute In Vivo Studies Requiring Rapid Compound Clearance and Experimental Control

The short in vivo half-life of (Rac)-Cl-amidine (~15 minutes) is advantageous for acute pharmacological intervention studies where rapid washout minimizes sustained off-target effects or where pulsatile inhibition is desired [3]. This pharmacokinetic profile is particularly suitable for ischemia-reperfusion injury models, acute NETosis induction experiments, or protocols employing continuous infusion delivery systems (e.g., osmotic minipumps or drinking water administration) that leverage rapid clearance to achieve precise temporal control over PAD inhibition [3]. In contrast, chronic disease models requiring sustained target engagement should consider BB-Cl-amidine (t₁/₂ = 1.75 h) [3].

Neutrophil Biology and NETosis Research Across Multiple Disease Contexts

(Rac)-Cl-amidine is extensively validated for inhibiting NET formation in diverse pathological settings, including cerebral cavernous malformation [4], lupus [2], and thrombosis models [4]. Unlike PAD4-selective inhibitors such as GSK484, (Rac)-Cl-amidine offers pan-PAD inhibition that may be critical in contexts where PAD1 or PAD3 contribute to NETosis or neutrophil effector functions [4]. For studies employing electrospun scaffolds or localized delivery systems for tissue regeneration, (Rac)-Cl-amidine-eluting templates have demonstrated effective local NETosis inhibition while preserving neutrophil survival [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Cl-amidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.